6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile
Overview
Description
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring is known to enhance the compound’s stability and binding affinity to its targets . Additionally, the pyridine rings can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Shares the oxadiazole and pyridine rings but differs in the substitution pattern.
N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide: Contains a similar oxadiazole ring but with different substituents.
Uniqueness
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is unique due to its specific arrangement of pyridine and oxadiazole rings, which imparts distinct electronic and steric properties. This unique structure contributes to its potential as a versatile scaffold in drug discovery and material science.
Properties
Molecular Formula |
C13H7N5O |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
6-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7N5O/c14-7-10-4-1-5-11(16-10)13-17-12(18-19-13)9-3-2-6-15-8-9/h1-6,8H |
InChI Key |
WXCZEZVPNSMKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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